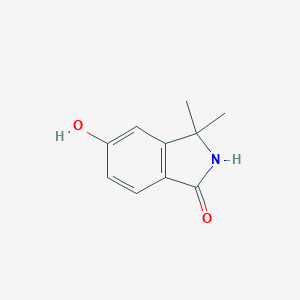

5-Hydroxy-3,3-dimethylisoindolin-1-one

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3,3-dimethylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3-dimethyl-2-butanone with aniline derivatives in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions

5-Hydroxy-3,3-dimethylisoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

科学研究应用

5-Hydroxy-3,3-dimethylisoindolin-1-one has a wide range of applications in scientific research, including:

作用机制

The mechanism of action of 5-Hydroxy-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

Indole: A structurally related compound with a similar aromatic ring system.

Isoindoline: Another related compound with a similar core structure but different substituents.

Uniqueness

5-Hydroxy-3,3-dimethylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it valuable for specific applications where these properties are advantageous .

生物活性

5-Hydroxy-3,3-dimethylisoindolin-1-one (CAS No. 184906-31-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 175.23 g/mol. Its structure features a hydroxyl group and a dimethyl group attached to an isoindoline core, contributing to its unique properties.

Biological Activities

1. Calcium Channel Modulation

One of the primary biological activities of this compound is its interaction with L-type calcium channels. Research indicates that this compound can modulate these channels in colonic smooth muscle cells, which may have implications for gastrointestinal motility and related disorders.

2. Antioxidant Properties

Studies have suggested that compounds similar to this compound exhibit antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial in various pathological conditions, including neurodegenerative diseases.

3. Anti-inflammatory Effects

Preliminary findings indicate that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism by which it could mitigate inflammation-related conditions.

The biological effects of this compound are primarily attributed to its ability to interact with specific cellular targets:

- Calcium Channels : By binding to L-type calcium channels, it influences calcium influx into cells, which is critical for muscle contraction and neurotransmitter release.

- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes or scavenge free radicals directly.

Case Studies and Experimental Data

Recent studies have explored the pharmacological effects of this compound in various experimental models:

| Study | Findings |

|---|---|

| In vitro calcium channel study | Demonstrated significant modulation of L-type calcium channels in colonic smooth muscle cells (IC50 values not specified) |

| Antioxidant assay | Exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells |

| Inflammation model | Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-3,3-dimethylisoindolin-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A one-pot palladium-catalyzed synthesis at room temperature is a viable approach for structurally related 3-hydroxyisoindolin-1-ones. For example, phenylglyoxylic acid derivatives can react with substituted amines under palladium catalysis to form the isoindolinone core. Key parameters include solvent choice (e.g., ethanol), stoichiometry of reagents, and reaction time (48–72 hours). Yield optimization may involve adjusting temperature and catalyst loading .

- Characterization : Post-synthesis, confirm structure via -NMR, -NMR, and HRMS. For example, -NMR is critical if phosphinoyl groups are present in analogs .

Q. How can researchers verify the purity and structural integrity of this compound derivatives?

- Analytical Workflow :

- Chromatography : Use HPLC with UV detection (e.g., 98.34% purity threshold) .

- Spectroscopy : -NMR for proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), -NMR for carbonyl (C=O) signals near 170–175 ppm, and HRMS for molecular ion validation .

- X-ray Crystallography : For absolute configuration confirmation, as demonstrated for ethanol solvates of similar isoindolinones .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for isoindolinone derivatives, such as varying inhibitory effects across assays?

- Case Study : Inconsistent acetylcholinesterase inhibition results may arise from assay conditions (e.g., pH, substrate concentration). For analogs like 2-(4-acetylphenyl)isoindoline-1,3-dione derivatives, validate activity via dose-response curves (IC) and compare with positive controls (e.g., donepezil). Reproducibility requires strict adherence to protocols from studies like those in Journal of Pharmaceutical Research International .

- Statistical Analysis : Use ANOVA to assess variability between biological replicates and exclude outliers with Grubbs’ test .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological profiles?

- Key Modifications :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) at position 5 increases metabolic stability, as seen in 5-chloro-3-hydroxyisoindolin-1-one derivatives .

- Side Chain Optimization : N-alkylation (e.g., methyl, benzyl) improves lipophilicity and blood-brain barrier penetration, as demonstrated in analogs with 94% yield .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Chemistry Considerations :

- Catalyst Recovery : Palladium catalysts (e.g., Pd(OAc)) require efficient recycling to reduce costs.

- Purification : Column chromatography scalability can be replaced with recrystallization using ethanol/water mixtures, as shown for high-yield (90–94%) analogs .

- Safety : Address exothermic reactions during scale-up via controlled temperature and inert atmospheres .

Q. Data Interpretation & Validation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for isoindolinone derivatives?

- Troubleshooting :

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d) do not interfere with hydroxy group signals (~δ 5.5 ppm).

- Tautomerism : Keto-enol tautomerism in 3-hydroxyisoindolin-1-ones may cause splitting in -NMR; use -NMR to confirm dominant tautomer .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Q. Biological Evaluation

Q. What methodologies assess the synergistic effects of this compound with antibiotics against resistant pathogens?

- Protocol :

- Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices for combinations with norfloxacin or gentamicin. Synergy is defined as FIC ≤ 0.5 .

- Time-Kill Curves : Monitor bacterial viability over 24 hours to confirm bactericidal vs. bacteriostatic effects .

属性

IUPAC Name |

5-hydroxy-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)8-5-6(12)3-4-7(8)9(13)11-10/h3-5,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCRIHYVGXINBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444651 | |

| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184906-31-8 | |

| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。